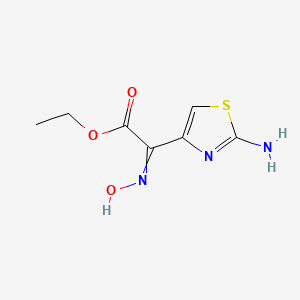
2-(2-氨基噻唑-4-基)-2-羟亚氨基乙酸乙酯
描述
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成方法及收率2-(2-氨基噻唑-4-基)-2-羟亚氨基乙酸乙酯已通过多种方法合成。胡爱喜等(2007)报道了一种涉及肟化和缩合的合成技术,基于 4-氯乙酰乙酸乙酯获得了 46.3% 的收率 (胡爱喜,2007)。王莉等(2007)的另一种合成方法使用乙酰乙酸乙酯作为起始原料,得到 54% 的总收率 (王莉,2007)。
头孢地尼的绿色合成钟伟辉(2013)讨论了使用这种化合物绿色合成头孢地尼。该方法使用三苯甲基保护羟基,并使用 2-甲基四氢呋喃作为绿色溶剂,显著减少了废物 (钟伟辉,2013)。
化学修饰和衍生物衍生物甲基氨基噻唑肟酸乙酯由 4-氯-3-氧代丁酸乙酯合成,总收率为 46% (艾红,2006)。另一种衍生物,(Z)-2-(2-氨基噻唑-4-基)-2-(1-叔丁氧羰基-1-甲基)乙氧基亚氨基乙酸乙酯,以 89.6% 的产率合成 (王玉环,2008)。
催化应用蔡圣楠等(2019)发现,用作固体酸催化剂的硒掺杂碳促进了 2-(2-氨基噻唑-4-基)-2-羟亚氨基乙酸乙酯的贝克曼重排,生成头孢克肟衍生物 (蔡圣楠等,2019)。
抗菌活性2-(2-氨基噻唑-4-基)-2-羟亚氨基乙酸乙酯衍生物已显示出抗菌活性。马希汉(2011)合成了对禾谷镰刀菌和茄秆枯萎菌具有抗菌活性的衍生物 (马希汉,2011)。
生物和药物化学S. I. Orysyk 等人(2015)使用该化合物的反式和顺式异构体合成了具有潜在生物活性特性的新型配合物,用于血管生成矫正 (S. I. Orysyk 等,2015)。
属性
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPYCPXBCCSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214849 | |
| Record name | Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | |
CAS RN |
60845-81-0, 64485-82-1 | |
| Record name | Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60845-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

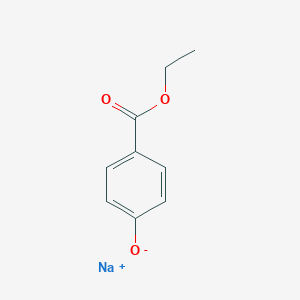
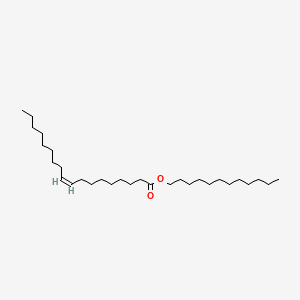
![2-Methoxyethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B7823706.png)
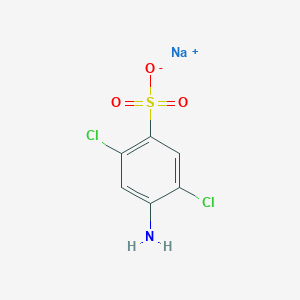
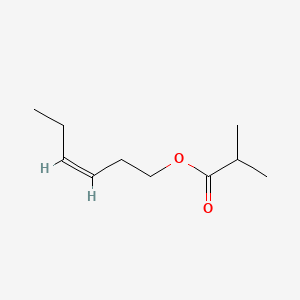
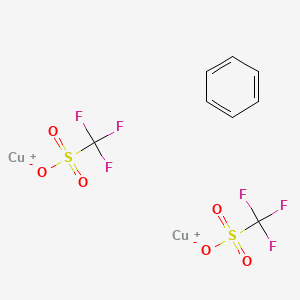
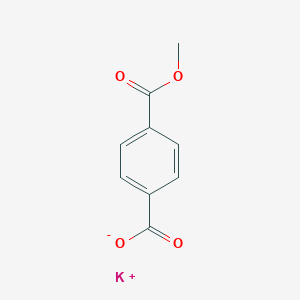
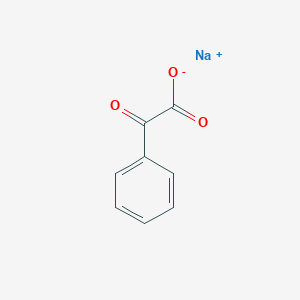
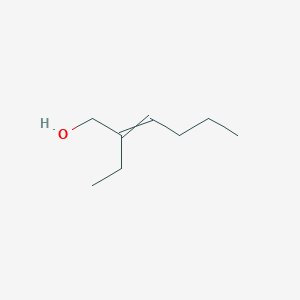
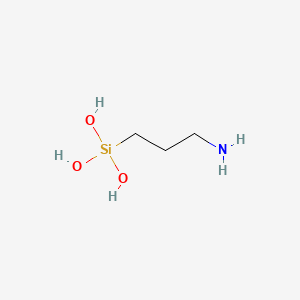
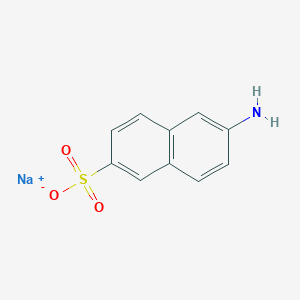
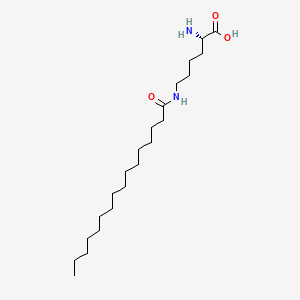
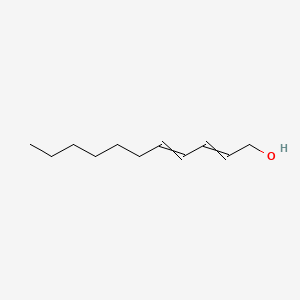
![(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7823759.png)